6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
6-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-11-3-6-13(7-4-11)24-10-16(22)21-19-17(18(20)23)14-8-5-12(2)9-15(14)25-19/h3-4,6-7,12H,5,8-10H2,1-2H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUSTCOZIXLYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzo[b]thiophene ring system.
Introduction of the p-Tolylthio Group: The p-tolylthio group is introduced through a nucleophilic substitution reaction, where a p-tolylthiol reacts with an appropriate electrophile on the tetrahydrobenzo[b]thiophene core.
Acetamido Group Addition: The acetamido group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The p-tolylthio group in the target compound may confer superior receptor binding compared to phenyl or pyridinyl groups in analogs like 5b, as sulfur atoms participate in hydrophobic interactions and π-sulfur bonding .
- Carboxamide vs. Carboxylate : The 3-carboxamide group (target compound, JAMI1001A) enhances hydrogen-bonding capacity compared to ester derivatives (e.g., Compound S8), improving affinity for enzymes like acetylcholinesterase (AChE) .
Pharmacological Activity Comparison
Neurological Targets
- AChE Inhibition : A close analog, 2-(4-methoxyphenylpiperazinyl)acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , demonstrated 60% AChE inhibition at 10 µM, outperforming donepezil (40%) due to its amide linker forming three hydrogen bonds with Phe288 in the catalytic site .
- AMPA/NMDA Modulation : JAMI1001A, with a trifluoromethylpyrazole substituent, showed potent AMPA receptor potentiation, suggesting that electron-withdrawing groups enhance allosteric modulation .
Anticancer Activity
- Compound S8 (p-bromo substituent) exhibited significant cytotoxicity against A-549 lung cancer cells (IC₅₀ ~10⁻⁴ M), attributed to the electron-withdrawing bromine enhancing DNA intercalation or topoisomerase inhibition . In contrast, the target compound’s p-tolylthio group may prioritize membrane permeability over direct DNA damage.
Structure-Activity Relationship (SAR) Trends
- Position 6 : Methyl or phenyl groups improve steric bulk, enhancing receptor selectivity. For example, 6-phenyl derivatives (Compound 5b) show broader antimicrobial activity, while 6-methyl derivatives favor CNS targets .
- Position 2 : Acetamido-linked aromatic/heterocyclic groups (e.g., p-tolylthio, pyridinylpiperazine) dictate target specificity. Sulfur-containing moieties (target compound) may improve blood-brain barrier penetration .
- Position 3 : Carboxamide derivatives generally show higher enzymatic inhibition (AChE, kinases) than carboxylate esters, which are more metabolically labile .
Molecular Docking and Binding Interactions
- AChE Binding : The amide linker in the target compound forms hydrogen bonds with Phe288 and Trp286, analogous to the 4-methoxyphenylpiperazine derivative .
Biological Activity
6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. Research has indicated various pharmacological properties associated with similar compounds in the benzo[b]thiophene class, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound through synthesis studies, case studies, and available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core substituted with a methyl group and a p-tolylthioacetamido moiety. This unique arrangement may contribute to its biological effects.
Biological Activity Overview
Research on related compounds indicates several potential biological activities:
- Anticancer Activity : Compounds in the benzo[b]thiophene family have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been noted for selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
- Antimicrobial Properties : Some benzo[b]thiophene derivatives exhibit antibacterial and antifungal properties. Preliminary studies suggest that modifications to the thiophene ring can enhance these activities .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .
1. Anticancer Activity
A study involving related benzothiophene compounds highlighted their selective cytotoxicity against the WI-38 VA-13 subline (a tumorigenic cell line) compared to normal WI-38 cells. The effective concentrations (EC50) were reported as follows:
| Compound | EC50 (ng/mL) |
|---|---|
| 15a | 32 |
| 15b | 30 |
| 15c | 28 |
| 15d | 290 |
| 15e | 150 |
These findings suggest that structural modifications can lead to significant differences in anticancer potency .
2. Antimicrobial Activity
A series of experiments on similar compounds demonstrated their effectiveness against various pathogens. For example, certain derivatives showed minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms, indicating strong antimicrobial activity .
3. Mechanistic Insights
Research has also focused on understanding the mechanisms of action for these compounds. For instance, studies have shown that certain derivatives can disrupt cellular integrity in fungi like Alternaria solani, affecting gene expression related to pathogenicity and sporulation .
Q & A
Q. What are the established synthetic routes for 6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Core Formation : Cyclocondensation of substituted cyclohexanones with sulfur-containing reagents (e.g., elemental sulfur) under basic conditions (e.g., triethylamine in DMF) to form the tetrahydrobenzo[b]thiophene core .
- Functionalization : Acylation of the 2-amino group using activated esters (e.g., succinic anhydride) in dichloromethane (DCM) under reflux .
- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (30%→100%) to achieve >95% purity .
Q. Example Protocol :
React 4-methylcyclohexanone with cyanoacetamide and sulfur in DMF.
Treat intermediate with p-tolylthioacetic acid chloride in DCM.
Purify via HPLC.
Q. What characterization techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (HRMS/LC-MS) : Validate molecular weight (C19H22N2O2S; MW 342.46) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, S-C at ~650 cm⁻¹) .
- Melting Point Analysis : Assess purity (e.g., reported range 197–207°C for analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Temperature Control : Maintain 60–80°C during cyclocondensation to minimize side products .
- Catalyst Screening : Test bases like triethylamine vs. DBU for acylation efficiency .
- Real-Time Monitoring : Employ TLC or inline HPLC to track reaction progress .
Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial efficacy)?
- Comparative Bioassays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity) under identical conditions .
- Structural Analog Analysis : Compare with derivatives (e.g., furan- or piperidine-substituted analogs) to identify substituent-dependent activity .
- Purity Verification : Re-evaluate conflicting studies using HPLC-validated samples to exclude impurities as confounding factors .
Example : A 2025 study found antimicrobial activity (MIC = 8 µg/mL) only in analogs with electron-withdrawing groups, suggesting substituent effects .
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like tyrosinase or β-lactamase, leveraging crystallographic data (PDB IDs: 2Y9X, 4CJN) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Case Study : A 2024 study predicted strong hydrogen bonding between the carboxamide group and tyrosinase’s Cu²⁺ center, validated by enzymatic assays .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., p-tolylthio → o-tolylthio) and test bioactivity .
- Enzymatic Profiling : Measure IC50 against kinases (e.g., EGFR) or oxidases (e.g., aldehyde oxidase) .
- Crystallography : Resolve co-crystal structures with targets (e.g., CYP450 isoforms) to map binding pockets .
SAR Table : Bioactivity of Structural Analogs
| Substituent | Antitumor IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| p-Tolylthio (target) | 12.3 | 16 |
| 5-Methylfuran-2-yl | 8.7 | 32 |
| 3-Chlorophenyl | 24.1 | 8 |
Q. How are metabolic pathways and stability profiles evaluated in preclinical studies?
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 using fluorogenic substrates .
- Plasma Stability : Monitor degradation in rat plasma at 37°C over 24 hours .
Key Finding : The compound showed moderate CYP3A4 inhibition (IC50 = 9.8 µM), necessitating structural tweaks to reduce drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
